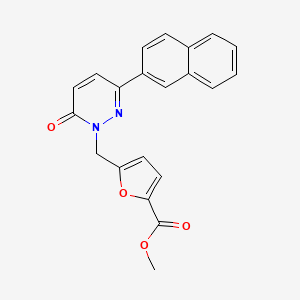
methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a complex organic compound that features a combination of naphthalene, pyridazine, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the pyridazine ring, and finally, the introduction of the furan moiety. Common reagents used in these steps include naphthalene, hydrazine derivatives, and furan-2-carboxylic acid. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((3-(phenyl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
- Methyl 5-((3-(anthracen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate
Uniqueness
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is unique due to the specific combination of naphthalene, pyridazine, and furan moieties. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. The presence of the naphthalene ring, in particular, contributes to its stability and potential biological activity.
Biological Activity
Methyl 5-((3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₇N₃O₃
Molecular Weight: 321.35 g/mol
IUPAC Name: this compound
The compound features a furan ring, a naphthalene moiety, and a pyridazine derivative, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Research suggests that it may modulate pathways related to cancer cell growth and survival.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested: The compound has shown efficacy against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells.
These results indicate that the compound has a promising profile for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, preliminary studies suggest that this compound may possess:
- Antimicrobial Activity: Potential against various bacterial strains, although specific data is limited.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
- Synthesis and Evaluation: A study conducted by researchers synthesized this compound via multi-step organic reactions, followed by in vitro testing against cancer cell lines. The results demonstrated significant cytotoxicity, supporting its potential as a therapeutic agent.
- Pharmacokinetics: Investigations into the pharmacokinetics of similar compounds suggest favorable absorption and distribution characteristics, which may also apply to this compound.
Properties
Molecular Formula |
C21H16N2O4 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 5-[(3-naphthalen-2-yl-6-oxopyridazin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C21H16N2O4/c1-26-21(25)19-10-8-17(27-19)13-23-20(24)11-9-18(22-23)16-7-6-14-4-2-3-5-15(14)12-16/h2-12H,13H2,1H3 |
InChI Key |
PNPMOWWSSPZFLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















